2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-cyclohexylphenylamine to form an intermediate Schiff base, which is then cyclized to form the quinoline ring. The final step involves esterification with 2-oxoethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, alcohols, and appropriate solvents such as dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)-4-quinolinecarboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Hydrolysis: 2-(4-Nitrophenyl)-2-oxoethanol and 2-(4-cyclohexylphenyl)-4-quinolinecarboxylic acid.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-ylethanone: Similar in structure but with different functional groups, leading to varied biological activities.
4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione: Shares the cyclohexyl and nitrophenyl groups but has a different core structure, resulting in different applications.
Properties
Molecular Formula |
C30H26N2O5 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-cyclohexylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H26N2O5/c33-29(23-14-16-24(17-15-23)32(35)36)19-37-30(34)26-18-28(31-27-9-5-4-8-25(26)27)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h4-5,8-18,20H,1-3,6-7,19H2 |
InChI Key |
LAVHUNZUCONKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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